molecular formula C8H8ClN3S B3393466 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 29877-77-8

4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3393466
CAS No.: 29877-77-8
M. Wt: 213.69 g/mol
InChI Key: NFHCQENDQIZPMU-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 7th position, and a methylsulfanyl group at the 2nd position on the pyrrolopyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylthio-5-nitropyrimidine with methylamine, followed by cyclization to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.

Major Products

    Substitution: Products include various substituted pyrrolopyrimidines depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines derived from the reduction of nitro groups.

Scientific Research Applications

4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfanyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern on the pyrrolopyrimidine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-7-methyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c1-12-4-3-5-6(9)10-8(13-2)11-7(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHCQENDQIZPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298806
Record name 4-chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29877-77-8
Record name 4-Chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29877-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 126311
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029877778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC126311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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